molecular formula C11H13N3 B15070368 N-Propylquinoxalin-2-amine CAS No. 46316-10-3

N-Propylquinoxalin-2-amine

Cat. No.: B15070368
CAS No.: 46316-10-3
M. Wt: 187.24 g/mol
InChI Key: AMSQNWPGUFQLPF-UHFFFAOYSA-N
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Description

N-Propylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. Quinoxaline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by alkylation with propylamine. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: N-Propylquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to dihydroquinoxalines.

    Substitution: It can undergo nucleophilic substitution reactions at the quinoxaline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

N-Propylquinoxalin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Propylquinoxalin-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, interfering with their normal function. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed to generate reactive oxygen species and disrupt cellular processes .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with similar biological activities.

    Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.

    Cinnoline: Known for its antimicrobial activity.

Uniqueness: N-Propylquinoxalin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development and industrial applications .

Properties

CAS No.

46316-10-3

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-propylquinoxalin-2-amine

InChI

InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

AMSQNWPGUFQLPF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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